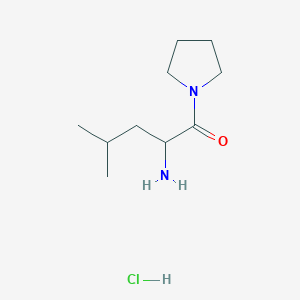
2-Amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone derivative. Cathinones are a class of compounds related to the naturally occurring stimulant found in the khat plant. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride has been studied extensively in various fields:
Chemistry: Used as a model compound to study the reactivity of synthetic cathinones.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters.
Medicine: Explored for potential therapeutic applications, although its stimulant properties and potential for abuse limit its use.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinopentiophenone (α-PVP): Another synthetic cathinone with similar stimulant properties.
Mephedrone: A synthetic cathinone known for its euphoric effects.
Methcathinone: A synthetic cathinone with stimulant properties similar to methamphetamine.
Uniqueness
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is unique due to its specific structural configuration, which influences its potency and selectivity for dopamine and norepinephrine transporters. This makes it a valuable compound for studying the structure-activity relationships of synthetic cathinones .
Properties
IUPAC Name |
2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCMAPTZNATFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














